Methyl 4-nitro-1H-indazole-6-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

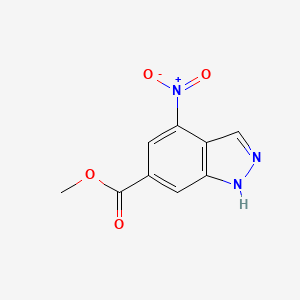

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-nitro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-7-6(4-10-11-7)8(3-5)12(14)15/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJKWHSNBQFGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646139 | |

| Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72922-61-3 | |

| Record name | 1H-Indazole-6-carboxylic acid, 4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72922-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of indazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[3] The title compound, Methyl 4-nitro-1H-indazole-6-carboxylate, is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the nitro group and the ester functionality at specific positions on the indazole ring provides synthetic handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 4-methyl-3-nitroaniline. This strategy involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole core, and a subsequent esterification of the carboxylic acid intermediate.

A more direct approach, the regioselective nitration of Methyl 1H-indazole-6-carboxylate, presents a viable alternative. This guide will focus on a well-established and reliable method involving the construction of the nitro-indazole core followed by esterification. This approach offers better control over regioselectivity and is often higher yielding.

The proposed synthetic pathway is as follows:

References

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-nitro-1H-indazole-6-carboxylate

Introduction

Physicochemical Properties

A foundational understanding of the target molecule's basic properties is essential before embarking on its synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 72922-61-3 | [1][2] |

| Molecular Formula | C₉H₇N₃O₄ | [1][2] |

| Molecular Weight | 221.17 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid (predicted) | [1] |

Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate: A Mechanistic Approach

The most plausible synthetic route to this compound involves the diazotization of Methyl 3-amino-4-methyl-5-nitrobenzoate, followed by an intramolecular cyclization. This method is a well-established pathway for the formation of the indazole ring system from ortho-methyl anilines.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for analogous diazotization and cyclization reactions.

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-amino-4-methyl-5-nitrobenzoate in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the in situ formed diazonium salt.

-

Diazotization: While vigorously stirring, add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 5 °C.

-

Cyclization: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. Subsequently, allow the mixture to slowly warm to room temperature and stir for several hours or overnight to facilitate the intramolecular cyclization.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.

Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized molecule. The following workflow outlines the logical progression of analysis.

Caption: A logical workflow for the structural elucidation of a novel compound.

Spectroscopic Data Analysis (Predicted)

As experimental spectra for this compound are not publicly available, the following data is predicted based on the analysis of structurally similar compounds, including nitro-indazole derivatives and methyl benzoates.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the ester functionality.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | N1-H | The N-H proton of the indazole ring is typically acidic and appears as a broad signal in the downfield region. |

| ~8.6 - 8.8 | Singlet | 1H | H-5 | The proton at the 5-position is expected to be a singlet due to the lack of adjacent protons and will be deshielded by the adjacent ester group. |

| ~8.3 - 8.5 | Singlet | 1H | H-7 | The proton at the 7-position is also predicted to be a singlet and will be significantly deshielded by the neighboring nitro group. |

| ~8.1 - 8.3 | Singlet | 1H | H-3 | The proton at the 3-position of the indazole ring typically appears as a singlet in the aromatic region. |

| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet in the upfield region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is expected to be in the typical downfield region for esters. |

| ~148 | C-4 (C-NO₂) | The carbon atom attached to the nitro group will be significantly deshielded. |

| ~142 | C-7a | A quaternary carbon in the pyrazole ring fused to the benzene ring. |

| ~136 | C-3 | The C-3 carbon of the indazole ring. |

| ~125 | C-6 (C-COOCH₃) | The carbon atom attached to the ester group. |

| ~122 | C-3a | A quaternary carbon in the pyrazole ring fused to the benzene ring. |

| ~118 | C-7 | The carbon at the 7-position. |

| ~112 | C-5 | The carbon at the 5-position. |

| ~53 | -OCH₃ | The methyl carbon of the ester group will be in the typical upfield region. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is crucial for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3100 | N-H Stretch | Indazole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1730-1715 | C=O Stretch | Ester Carbonyl |

| ~1550-1520 and ~1350-1330 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

| ~1620-1600 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Interpretation |

| 221 | [M]⁺, Molecular Ion |

| 190 | [M - OCH₃]⁺ |

| 163 | [M - COOCH₃]⁺ |

| 175 | [M - NO₂]⁺ |

X-ray Crystallography: The Definitive Structural Proof

While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the only definitive, three-dimensional structural proof.

Methodology

-

Crystal Growth: High-quality single crystals are grown from a saturated solution of the purified compound using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A screening of various solvents is often necessary to find optimal conditions.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined to yield the precise atomic coordinates, bond lengths, and bond angles.

Although a crystal structure for this specific molecule is not publicly available, this technique remains the gold standard for unambiguous structural determination in the solid state.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a synergistic combination of synthesis and advanced analytical techniques. This guide has outlined a robust framework for its preparation and characterization. The predictive spectroscopic data, grounded in the analysis of analogous compounds, provides a strong foundation for its identification. For absolute confirmation, single-crystal X-ray crystallography is the ultimate arbiter. This comprehensive approach ensures the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 4-nitro-1H-indazole-6-carboxylate

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-nitro-1H-indazole-6-carboxylate (CAS No: 72922-61-3). As a functionalized indazole, this compound represents a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors where the indazole scaffold serves as a crucial bioisostere for indole.[1][2] For researchers in drug discovery and organic synthesis, unambiguous structural confirmation is paramount. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It explains the causal relationships between the molecule's structure and its spectral features, provides validated experimental protocols, and presents an integrated workflow for comprehensive characterization, ensuring the highest degree of scientific integrity for its use in further research.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound is a bicyclic heteroaromatic compound featuring an indazole core substituted with a nitro group at the C4 position and a methyl ester at the C6 position. These electron-withdrawing groups significantly influence the electronic distribution within the aromatic system, which is directly reflected in the spectroscopic data.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted 4-nitro-1H-indazoles

An In-Depth Technical Guide to the Biological Activity of Substituted 4-Nitro-1H-Indazoles

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several approved drugs for cancer therapy such as Pazopanib and Axitinib.[1][2] The introduction of a nitro group, particularly at the C4-position of the 1H-indazole ring, profoundly influences the molecule's electronic properties and metabolic fate, opening new avenues for therapeutic intervention. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of substituted 4-nitro-1H-indazoles. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, grounding the discussion in structure-activity relationships, quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Introduction: The Indazole Scaffold and the Influence of Nitro-Substitution

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] The 1H-tautomer is the most thermodynamically stable and is the predominant form in most biological and chemical contexts.[4][5] This scaffold's unique geometry and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[6]

The incorporation of a nitro (NO₂) group, a potent electron-withdrawing moiety, serves two primary purposes in drug design:

-

Modulation of Physicochemical Properties: It alters the molecule's polarity, solubility, and electronic distribution, which can enhance binding affinity to target proteins.

-

Bioactivation Potential: The nitro group can be bioreduced under hypoxic conditions (prevalent in solid tumors and certain microbial environments) to form highly reactive nitroso and hydroxylamine intermediates.[7] These species can induce cellular damage by covalently modifying macromolecules like DNA and proteins, a mechanism central to the activity of many nitro-aromatic drugs.[7]

While various nitro-substituted indazoles have been explored, the 4-nitro isomers present a unique electronic and steric profile that warrants specific investigation.

Synthetic Strategies for 4-Nitro-1H-Indazole Derivatives

The synthesis of the 4-nitro-1H-indazole core and its derivatives can be achieved through several established chemical routes. A common approach involves the nitrosation of appropriately substituted o-toluidines or o-methylacetanilides, followed by cyclization.[8][9]

Workflow for Synthesis of 4-Nitro-1H-Indazole

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of 4-nitro-1H-indazole.

Experimental Protocol: Synthesis via Nitrosation of 2-Methylacetanilide

This protocol is adapted from established methods for indazole synthesis.[8]

-

Acetylation: Dissolve the starting material, a substituted o-toluidine, in a stoichiometric excess of glacial acetic acid and acetic anhydride. This reaction mixture forms the corresponding 2-methylacetanilide in situ.

-

Reaction Setup: Transfer the mixture to a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Nitrosation: While stirring, slowly add an alkali metal nitrite, such as sodium nitrite (NaNO₂), to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

-

Cyclization: Heat the reaction mixture to a temperature between 50°C and 120°C. The acetic anhydride acts as a dehydrating agent, facilitating the ring closure to form the substituted indazole.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted indazole.

Anticancer Activity of Nitroindazoles

Indazole derivatives are renowned for their anticancer properties, primarily acting as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][6]

Mechanism of Action: Kinase Inhibition

Many indazole-based drugs, such as Pazopanib, target multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[10] The indazole scaffold effectively mimics the adenine moiety of ATP, allowing it to bind competitively to the kinase's ATP-binding pocket, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction. The substitution pattern on the indazole ring is critical for achieving potency and selectivity against specific kinases.[6] While direct data for 4-nitro-1H-indazole is limited, related nitroindazoles have shown potent antiproliferative activity, suggesting the 4-nitro scaffold is a promising area for exploration.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

The Nitro Group's Defining Influence on Indazole Reactivity: A Technical Guide for Researchers

In the landscape of heterocyclic chemistry, the indazole scaffold stands out for its prevalence in medicinally and materially significant compounds. Its reactivity, however, is profoundly manipulated by the introduction of substituents. Among these, the nitro group (–NO₂) wields a particularly powerful influence, dramatically altering the electronic landscape of the indazole core and dictating its behavior in a vast array of chemical transformations. This guide provides an in-depth exploration of the multifaceted role of the nitro group in indazole compound reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Electronic Architecture of Nitroindazoles: A Tale of Two Effects

The nitro group's impact on the indazole ring is a direct consequence of its potent electron-withdrawing nature, which operates through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indazole ring through the sigma bonds. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.

-

Resonance Effect (-R): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at positions that allow for effective conjugation with the pi-system of the indazole ring, particularly the 4, 5, 6, and 7-positions.

The interplay of these two effects deactivates the indazole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The precise position of the nitro group is a critical determinant of the regioselectivity and rate of these reactions.

A key indicator of this electronic perturbation is the acidity of the N-H proton of the pyrazole ring. The electron-withdrawing nitro group stabilizes the resulting indazolide anion, leading to a lower pKa value compared to unsubstituted indazole. For instance, the pKa of 5-nitroindazole is 4.91, while that of 6-nitroindazole is 4.87, both significantly lower than that of indazole itself, indicating increased acidity.[1]

Modulating Reactivity: A Positional Paradigm

The location of the nitro group on the indazole ring dictates the electronic distribution and, consequently, the reactivity at different positions of the heterocyclic system.

Electrophilic Aromatic Substitution: A Deactivated Ring

The strong deactivating nature of the nitro group makes electrophilic aromatic substitution on nitroindazoles challenging. The electron-poor nature of the ring system disfavors attack by electrophiles. When such reactions do occur, the nitro group acts as a meta-director. However, direct nitration of indazole itself is often complex, leading to mixtures of products. For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen.[2]

Nucleophilic Aromatic Substitution (SNAr): An Activated System

Conversely, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. The positions ortho and para to the nitro group are particularly activated. For example, in 4-nitroindazoles, the presence of a halogen at the 3-position can lead to substitution by nucleophiles.[3] Similarly, the nitro group itself can sometimes act as a leaving group in nucleophilic substitution reactions, a phenomenon more commonly observed in nitroimidazoles but plausible in highly activated indazole systems.[4][5][6]

The enhanced electrophilicity of the carbonyl carbon in 5-nitro-1H-indazole-3-carbaldehyde compared to its 6-nitro isomer is a direct consequence of the more effective resonance delocalization of the nitro group's electron-withdrawing effect from the 5-position.[7] This makes the 5-nitro derivative predicted to be more reactive towards nucleophiles.[7]

The Nitro Group as a Synthetic Handle: Enabling Diverse Transformations

Beyond modulating the inherent reactivity of the indazole core, the nitro group serves as a versatile functional handle for a variety of synthetic transformations.

N-Alkylation and N-Arylation: Enhanced Acidity and Regioselectivity

The increased acidity of the N-H bond in nitroindazoles facilitates their deprotonation, making N-alkylation and N-arylation reactions more facile. The alkylation of nitroindazole derivatives with reagents like 1,2-dibromoethane can yield both N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles, which are valuable precursors for further functionalization.[8][9]

Cycloaddition Reactions: Tuning the Dipolarophile/Diene Character

The electronic nature of the nitro-substituted indazole ring can influence its participation in cycloaddition reactions. For instance, nitroindazoles bearing a vinyl unit can undergo 1,3-dipolar cycloaddition reactions with nitrile imines to afford nitroindazole-pyrazoline derivatives in good yields.[8] The electron-withdrawing nitro group can enhance the dipolarophilic character of an appended alkene or alkyne, facilitating reactions like the nitrone-olefin (3+2) cycloaddition.[10]

// Nodes Indazole [label="Nitro-substituted\nIndazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Vinyl [label="Vinyl Group\n(Dipolarophile)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; NitrileImine [label="Nitrile Imine\n(1,3-Dipole)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; Cycloaddition [label="[3+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Nitroindazole-Pyrazoline\nDerivative", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

// Edges Indazole -> Vinyl [label=" Functionalization "]; Vinyl -> Cycloaddition [label=" Reacts with "]; NitrileImine -> Cycloaddition; Cycloaddition -> Product [label=" Forms "]; } "Figure 1. A conceptual workflow for the [3+2] cycloaddition of a vinyl-substituted nitroindazole."

Reduction to Amines: A Gateway to Further Functionalization

One of the most critical transformations of the nitro group is its reduction to an amino group (–NH₂). This reaction is a cornerstone in the synthesis of many indazole-based pharmaceuticals and functional materials, as the resulting aminoindazole is a versatile building block for a wide range of coupling and derivatization reactions.

Common reagents for the reduction of aromatic nitro groups include:

-

Catalytic Hydrogenation: H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[11][12] This method is highly efficient but can sometimes lead to the reduction of other functional groups.

-

Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[12] Stannous chloride (SnCl₂) is a particularly useful reagent for this transformation in the indazole series.[13][14]

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst.[11]

The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule. For instance, the reduction of 4-nitroindazoles with anhydrous SnCl₂ in different alcohols can lead to the formation of 7-alkoxy-4-amino-protected indazoles.[14]

// Nodes Nitroindazole [label="Nitroindazole", fillcolor="#FCE8E6", fontcolor="#C5221F"]; Reduction [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminoindazole [label="Aminoindazole", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Derivatization [label="Further\nFunctionalization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Bioactive Molecules &\nFunctional Materials", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Nitroindazole -> Reduction; Reduction -> Aminoindazole [label=" Forms "]; Aminoindazole -> Derivatization [label=" Enables "]; Derivatization -> FinalProduct; } "Figure 2. The reduction of a nitroindazole opens pathways for diverse functionalization."

Experimental Protocols: A Practical Approach

To provide a practical context, here are illustrative step-by-step methodologies for key reactions involving nitroindazoles.

Synthesis of 4-Nitro-1H-indazole

This protocol is adapted from established procedures for the diazotization and cyclization of nitrotoluidines.[15]

Materials:

-

2-methyl-3-nitroaniline

-

Glacial acetic acid

-

Sodium nitrite

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of sodium nitrite (0.29 mol) in 50 mL of water.

-

Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Filter the precipitate and concentrate the filtrate in vacuo.

-

Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Nucleophilic Substitution on a Nitroindazole Derivative (Illustrative)

The following is a conceptual protocol for the reaction of a halo-nitroindazole with a nucleophile, based on general principles of SNAr reactions.

Materials:

-

3-Chloro-6-nitro-1H-indazole

-

A suitable nucleophile (e.g., sodium methoxide)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 3-chloro-6-nitro-1H-indazole in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile (e.g., sodium methoxide) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted nitroindazole.

Reduction of a Nitroindazole to an Aminoindazole

This protocol utilizes the well-established tin(II) chloride reduction method.[13][14]

Materials:

-

A nitro-substituted indazole (e.g., 5-nitroindazole)

-

Anhydrous stannous chloride (SnCl₂)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

A mixture of the nitroindazole (1 equivalent) and anhydrous SnCl₂ (5 equivalents) in absolute ethanol is heated at 60 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solution is allowed to cool to room temperature.

-

The reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminoindazole, which can be further purified if necessary.

Data Summary: Physicochemical Properties of Nitroindazoles

The following table summarizes key physicochemical data for some common nitroindazole isomers.

| Compound | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) |

| 5-Nitroindazole | 163.13[16] | 4.91[1] | 208-210 |

| 6-Nitroindazole | 163.13 | 4.87[1] | 178-181 |

| 7-Nitroindazole | 163.13[17] | 10.03 (predicted)[18] | 185-186[18] |

Conclusion

The nitro group is far more than a simple substituent on the indazole ring; it is a powerful modulator of reactivity that opens up a vast and versatile chemical space. By profoundly altering the electronic properties of the indazole core, the nitro group deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, it serves as a crucial synthetic handle, enabling a plethora of transformations, most notably its reduction to the synthetically versatile amino group. A thorough understanding of the positional effects of the nitro group and the reaction conditions required for its manipulation is paramount for any researcher aiming to harness the full potential of nitro-substituted indazoles in the design and synthesis of novel bioactive compounds and advanced materials.

References

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. soc.chim.it [soc.chim.it]

- 3. Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Sub...: Ingenta Connect [ingentaconnect.com]

- 4. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. ck12.org [ck12.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 7-Nitroindazole CAS#: 2942-42-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of Indazole-6-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide provides a comprehensive exploration of the synthetic history and evolution of a particularly crucial derivative: the indazole-6-carboxylate. From foundational cyclization reactions to the advent of modern catalytic systems, we will dissect the key synthetic transformations that have enabled access to this versatile intermediate. This document will delve into the mechanistic underpinnings of these reactions, explain the rationale behind methodological choices, and provide detailed protocols for key transformations. Our objective is to equip researchers and drug development professionals with a deep, actionable understanding of the synthesis of this important molecular building block.

The Ascendancy of the Indazole Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a structural motif of immense interest to the pharmaceutical industry.[5] While rare in nature, with only a few known natural alkaloids like nigellicine and nigeglanine, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][6][7] These include anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1][3]

The functionalization at the 6-position, particularly with a carboxylate or carboxylic acid group, is of strategic importance. This moiety serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid group can act as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to indazole-6-carboxylates has been a significant focus of chemical research.[8][9]

Foundational Strategies: Building the Indazole Nucleus

The journey to synthesize specifically substituted indazoles begins with the classical methods developed for the parent ring system. These early strategies established the fundamental principles of N-N bond formation and intramolecular cyclization that are still relevant today.

The Jacobson Indazole Synthesis

One of the earliest methods involves the acid or base-catalyzed cyclization of N-arylhydrazones of aldehydes and ketones. While historically significant, this method often requires harsh conditions and can lead to mixtures of isomers, limiting its utility for complex, functionalized substrates.

The Davis-Beirut Reaction: A Paradigm Shift

A more versatile and widely adopted method for the synthesis of 2H-indazoles is the Davis-Beirut reaction.[6][10] This reaction proceeds under basic conditions from inexpensive and readily available o-nitrobenzylamines.[11][12] The key to this transformation is the in-situ generation of a highly reactive nitroso-imine intermediate, which undergoes a redox-neutral, N-N bond-forming heterocyclization.[11] The elegance of this reaction lies in its ability to avoid toxic heavy metals and its tolerance for a variety of functional groups.[10]

Caption: Mechanism of the Davis-Beirut Reaction.

Other Classical Approaches

Other foundational methods include the diazotization of o-toluidine followed by ring closure, and the ring opening of isatin to form an aminophenylglyoxylic acid, which is then diazotized and reductively cyclized to yield 1H-indazole-3-carboxylic acid.[13] These routes, while effective for specific substitution patterns, highlight the varied precursors that can be harnessed to construct the indazole core.

The Modern Era: Targeted Synthesis of Indazole-6-Carboxylates

The demand for specifically functionalized indazoles in drug development spurred the creation of more sophisticated and regioselective synthetic strategies. The limitations of classical methods—harsh conditions, low yields, and lack of regiocontrol—necessitated the development of new technologies, with transition metal catalysis at the forefront.

Palladium-Catalyzed Cross-Coupling: A Revolution in Synthesis

The advent of palladium-catalyzed cross-coupling reactions provided a powerful toolkit for the synthesis of complex aromatic systems. The Suzuki-Miyaura reaction, in particular, has proven to be an exceptionally effective method for constructing indazole-6-carboxylates. This approach typically involves the coupling of a boronic ester-functionalized benzene ring with a suitable heterocyclic coupling partner, or vice versa.

A prime example is the synthesis of indazole-6-phenylcyclopropylcarboxylic acids, developed as GPR120 agonists.[8] The strategy involves building a boronic ester at the para-position of a phenylcyclopropylcarboxylic acid derivative, which is then coupled with a halogenated indazole precursor to form the crucial C-C bond at the 6-position.[8]

Aza-Heck Cyclizations

More recent innovations include the development of aza-Heck reactions for the synthesis of N-heterocycles.[14] These reactions utilize an activated N-O bond in place of the traditional C-X bond of a standard Heck reaction.[15] An aza-Pd(II) intermediate engages a pendant alkene in a cyclization cascade. While not yet a mainstream method for indazole-6-carboxylates, this strategy represents the cutting edge of N-heterocycle synthesis and holds promise for future applications in this area.

In-Depth Protocol: Suzuki-Miyaura Cross-Coupling for Indazole-6-Carboxylate Synthesis

The following protocol is a representative example of a modern synthetic approach to an indazole-6-carboxylate derivative, adapted from methodologies used in the synthesis of GPR120 agonists.[8] This multi-step synthesis demonstrates the strategic use of modern organic reactions to achieve a complex target with high stereochemical and regiochemical control.

Experimental Workflow Diagram

Caption: A multi-step workflow for synthesizing an indazole-6-carboxylate derivative.

Step-by-Step Methodology (Step 5: Suzuki-Miyaura Coupling)

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the boronic ester intermediate (1.0 eq), the appropriate heteroaryl halide (e.g., 6-bromo-1H-indazole, 1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indazole-6-carboxylate product.

Data Summary: Comparison of Synthetic Strategies

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

| Jacobson Synthesis | N-arylhydrazones | Strong Acid or Base | High Temperature | Simple, uses basic starting materials | Harsh conditions, low regioselectivity, potential for side reactions |

| Davis-Beirut Reaction | o-Nitrobenzylamines | Strong Base (KOH, NaOH) | Moderate Heat (60 °C) | Metal-free, redox-neutral, good functional group tolerance[4][10] | Primarily yields 2H-indazoles |

| Suzuki-Miyaura Coupling | Boronic esters, Aryl halides | Palladium Catalyst, Base | Moderate Heat (80-100 °C) | High yield, excellent regioselectivity, broad substrate scope[8] | Requires pre-functionalized substrates, catalyst cost |

| C-H Activation | Pre-formed Indazole | Transition Metal Catalyst | Varies | Atom economical, avoids pre-functionalization | Substrate-dependent, may require directing groups |

Future Outlook and Conclusion

The synthesis of indazole-6-carboxylates has evolved significantly from classical, often brute-force methods to highly sophisticated and elegant catalytic strategies. The historical progression reflects the broader trends in organic chemistry: a move towards greater efficiency, selectivity, and sustainability.

Looking ahead, the field is poised for further innovation. The development of metal-free C-H activation and carboxylation reactions could provide more environmentally benign routes to these valuable compounds.[4] Furthermore, the integration of flow chemistry and microwave-assisted synthesis promises to accelerate reaction optimization and improve scalability and safety.[3][4] As our understanding of reaction mechanisms deepens, aided by computational chemistry, the rational design of novel catalysts and synthetic pathways will continue to push the boundaries of what is possible, solidifying the role of the indazole-6-carboxylate as a key building block in the future of medicine.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aminer.org [aminer.org]

- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 14. Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Indolines and Derivatives by Aza-Heck Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to Methyl 4-nitro-1H-indazole-6-carboxylate: A DFT-Based Technical Whitepaper

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitro-1H-indazole-6-carboxylate stands as a molecule of significant interest within medicinal chemistry, embodying a scaffold ripe for structural modification and exploration of biological activity. This technical guide provides an in-depth, principled exploration of this molecule through the lens of modern computational chemistry. Moving beyond a mere recitation of methods, this document elucidates the causal reasoning behind the selection of theoretical protocols, focusing on Density Functional Theory (DFT) as the core analytical engine. We will dissect the molecule's structural, electronic, and vibrational properties, presenting a self-validating system of theoretical protocols that ensures scientific integrity. This whitepaper is designed not as a rigid template, but as a comprehensive manual for researchers seeking to apply theoretical calculations to novel heterocyclic compounds, using this compound as a practical, illustrative case study.

Introduction: The Scientific Imperative for Theoretical Analysis

The indazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. The addition of a nitro group and a methyl carboxylate moiety to this core, as in this compound, significantly alters its electronic landscape, thereby modulating its potential as a pharmacophore. While empirical synthesis and testing remain the gold standard, a robust theoretical understanding of a molecule's intrinsic properties provides an invaluable predictive framework. This a priori knowledge can guide synthetic efforts, rationalize structure-activity relationships (SAR), and accelerate the drug development pipeline.

This guide will leverage Density Functional Theory (DFT), a quantum mechanical modeling method that allows for the accurate prediction of molecular properties. The choice of DFT is predicated on its balance of computational cost and accuracy, making it an indispensable tool in modern chemical research.[1] We will specifically employ the B3LYP hybrid functional, which has demonstrated considerable success in describing the electronic structure and vibrational frequencies of organic compounds, including nitroaromatic systems.[1]

The Computational Workflow: A Self-Validating Protocol

The integrity of theoretical calculations hinges on a logical and reproducible workflow. The protocol outlined below is designed to be a self-validating system, where each step builds upon the last to provide a cohesive and reliable picture of the molecule's behavior.

Caption: A typical DFT-based computational workflow for molecular characterization.

Step-by-Step Protocol for Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: A 2D structure of this compound is drawn using chemical drawing software and converted to a preliminary 3D structure.

-

Input File Preparation: An input file for a quantum chemistry package (e.g., Gaussian, ORCA) is created. This file specifies the atomic coordinates, the charge (0), the spin multiplicity (singlet), and the level of theory.

-

Methodology Rationale: We select the B3LYP functional combined with the 6-311++G(d,p) basis set. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of both covalent bonding and electron correlation. The 6-311++G(d,p) basis set is chosen for its robustness. The '++' indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron distribution in systems with lone pairs and anionic character (like the nitro group). The '(d,p)' denotes the addition of polarization functions, which allow for greater flexibility in describing anisotropic electron densities, essential for capturing the geometry of cyclic and substituted systems.

-

-

Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. The software iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational modes, which can be correlated with an experimental FT-IR spectrum.

-

Analysis of Theoretical Results

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule in the gas phase. Key structural parameters such as bond lengths and angles can be extracted and compared with expected values for similar chemical environments. For instance, the C-N bonds of the nitro group and the C=O bond of the ester will have characteristic lengths that can be validated against crystallographic databases for related compounds.

| Parameter | Atom Pair/Triplet | Theoretical Value (Å or °) | Expected Range |

| Bond Lengths | |||

| C-NO₂ | ~1.48 Å | 1.46 - 1.50 Å | |

| N=O (nitro) | ~1.22 Å | 1.20 - 1.25 Å | |

| C=O (ester) | ~1.21 Å | 1.20 - 1.23 Å | |

| C-O (ester) | ~1.35 Å | 1.33 - 1.36 Å | |

| Bond Angles | |||

| O-N-O (nitro) | ~125° | 123 - 127° | |

| C-C=O (ester) | ~126° | 124 - 128° |

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory for a generic nitroaromatic ester. Actual values for the target molecule would be generated from the specific calculation.

Vibrational Analysis: The Theoretical FT-IR Spectrum

The frequency calculation provides a set of vibrational modes and their corresponding intensities. This data can be used to generate a theoretical infrared spectrum. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H (indazole) | Stretching | ~3400 - 3500 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (methyl) | Stretching | ~2900 - 3000 |

| C=O (ester) | Stretching | ~1720 - 1740 |

| C=N/C=C (ring) | Stretching | ~1550 - 1650 |

| NO₂ | Asymmetric Stretching | ~1520 - 1560 |

| NO₂ | Symmetric Stretching | ~1340 - 1370 |

| C-O (ester) | Stretching | ~1200 - 1300 |

This theoretical spectrum serves as a powerful predictive tool for identifying the molecule in a laboratory setting and for confirming the presence of key functional groups.

Electronic Properties: Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system.

-

LUMO: The LUMO is anticipated to be centered on the electron-deficient nitro group and the conjugated system, indicating these are the most likely sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For nitroaromatic compounds, this gap is typically in the range of 3-5 eV.

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It provides a clear indication of the electron-rich and electron-poor regions.

-

Red/Yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxylate groups.

-

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms, particularly the N-H proton of the indazole ring.

The MEP map is an invaluable tool for predicting intermolecular interactions, including hydrogen bonding and potential binding sites for biological receptors.

Application in Drug Development: A Hypothetical Molecular Docking Workflow

To illustrate the practical utility of these theoretical calculations, we can outline a hypothetical molecular docking study. This process predicts the preferred orientation of our molecule when bound to a protein target to form a stable complex.

Caption: Workflow for a typical molecular docking study.

Nitroindazole derivatives have shown promise as antileishmanial agents by targeting enzymes like trypanothione reductase. Using the DFT-optimized structure of this compound, a docking simulation could be performed to predict its binding affinity and interaction patterns within the active site of this enzyme. The results, such as the binding energy and specific amino acid interactions, would provide a strong rationale for its synthesis and in vitro testing.

Conclusion

This technical guide has demonstrated a comprehensive, first-principles approach to characterizing this compound. By employing a robust and self-validating DFT workflow, we have elucidated its optimal geometry, vibrational signature, and electronic properties. This theoretical framework provides a deep, causal understanding of the molecule's intrinsic characteristics, serving as a powerful predictive tool to guide future experimental work in medicinal chemistry and materials science. The protocols and analyses presented herein are broadly applicable, offering a blueprint for researchers to leverage computational chemistry in the exploration of novel molecular entities.

References

Methodological & Application

Application Notes & Protocols: Methyl 4-nitro-1H-indazole-6-carboxylate as a Versatile Chemical Intermediate in Drug Discovery

I. Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the active sites of various biological targets.[1][2] This bicyclic heterocycle serves as a bioisostere for indole and is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1] Among the diverse array of functionalized indazoles, Methyl 4-nitro-1H-indazole-6-carboxylate (CAS No. 72922-61-3) emerges as a particularly valuable and versatile chemical intermediate.

Its strategic importance lies in the orthogonal reactivity of its three principal functional groups: the nitro group, the methyl ester, and the pyrazole N-H proton. This arrangement allows for a programmed, stepwise elaboration of the molecule, making it an indispensable building block for complex molecular architectures. Notably, this intermediate is a key precursor in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, a marketed drug for the treatment of various cancers.[3][4][5]

This guide provides an in-depth exploration of the chemical utility of this compound, offering detailed protocols for its key transformations and explaining the scientific rationale behind the experimental choices.

II. Physicochemical Properties & Safe Handling

This compound is typically a solid at room temperature.[6] A thorough understanding of its properties and adherence to safety protocols is paramount for its successful and safe application in the laboratory.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 72922-61-3 | [7] |

| Molecular Formula | C₉H₇N₃O₄ | [7] |

| Molecular Weight | 221.17 g/mol | [7] |

| Appearance | White to red solid | [6] |

| Synonyms | 4-Nitro-6-indazolecarboxylic acid methyl ester; Methyl 4-nitro-1H-indazol-6-carboxylat | [7][8] |

Safety & Handling:

As with all nitroaromatic compounds, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid all personal contact.[10] Do not eat, drink, or smoke in the work area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.[11]

-

Eye contact: Rinse cautiously with water for several minutes.[10][11]

-

Inhalation: Move the person into fresh air.[11]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9][11] In all cases of significant exposure, consult a physician.[11]

-

III. Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially.

Caption: Key reactive sites on this compound.

-

Reduction of the 4-Nitro Group: The nitro group is a versatile handle that is most commonly reduced to the corresponding primary amine. This transformation is fundamental for introducing new substituents via amide bond formation, reductive amination, or Sandmeyer-type reactions. The resulting amino-indazole is a critical pharmacophore for many kinase inhibitors. Selective reduction in the presence of the ester is readily achievable.

-

N-Alkylation of the Indazole Ring: The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioisomeric mixtures upon alkylation.[12] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[12][13] For instance, strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like THF tend to favor N1 alkylation.[12][14] This selectivity is crucial for controlling the final structure and biological activity of the target molecule.

-

Modification of the 6-Methyl Ester: The methyl ester provides a direct route to carboxamides, a common functional group in pharmaceuticals, including Niraparib.[4] This can be achieved through direct amidation with ammonia or an amine. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents.

IV. Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed steps and explaining the causality behind the chosen conditions.

Protocol 1: Selective Reduction of the 4-Nitro Group to 4-Amino

This protocol employs catalytic transfer hydrogenation, a mild and efficient method that avoids the need for high-pressure hydrogenation equipment and selectively reduces the nitro group without affecting the ester functionality.

Rationale: Catalytic hydrogenation is a classic method for nitro group reduction.[15] Using a hydrogen donor like ammonium formate in the presence of a palladium catalyst is a safe and effective alternative to using flammable hydrogen gas. This method is known for its high selectivity for the nitro group in the presence of other reducible functionalities like esters.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 5. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]

- 7. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]

- 8. This compound - CAS:72922-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. research.ucc.ie [research.ucc.ie]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Application Note: High-Yield Synthesis of Methyl 4-amino-1H-indazole-6-carboxylate via Nitro Group Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminoindazoles in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into molecules of significant biological activity. Specifically, the 4-amino-1H-indazole core is a crucial pharmacophore and a versatile synthetic intermediate in the development of therapeutic agents, most notably as a hinge-binding motif in various kinase inhibitors. The conversion of the electron-withdrawing nitro group to an electron-donating amino group in precursors like Methyl 4-nitro-1H-indazole-6-carboxylate is a pivotal transformation, unlocking pathways to novel and potent drug candidates.

This guide provides a comprehensive analysis and two robust, field-proven protocols for the reduction of this compound to its corresponding amine. We will explore the mechanistic underpinnings, operational details, and safety considerations for two gold-standard methodologies: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Chemical Reduction with Stannous (II) Chloride (SnCl₂). The choice between these methods is often dictated by substrate compatibility, available equipment, and scalability requirements.

Mechanistic Rationale and Method Selection

The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1] The method chosen to supply these electrons dictates the reaction's profile, including its selectivity, safety, and work-up procedure.

-

Catalytic Hydrogenation: This heterogeneous catalysis method is often preferred for its high efficiency and clean reaction profile, as the only byproduct is water.[2] The reaction occurs on the surface of a metal catalyst, typically palladium, where molecular hydrogen is dissociated into reactive hydrogen atoms that are transferred to the nitro group.[3] While highly effective, this method requires specialized equipment to handle flammable hydrogen gas and pyrophoric catalysts safely.[4]

-

Chemical Reduction with Stannous Chloride (SnCl₂): This classical method utilizes a metal salt as a stoichiometric reductant in an acidic or neutral medium.[2][5] Tin(II) is oxidized to Tin(IV) by donating electrons to the nitro group.[6] This approach is operationally simpler, requiring only standard laboratory glassware, and is particularly useful for substrates containing functional groups that are sensitive to hydrogenolysis (e.g., benzyl ethers, some halides).[7] However, its primary drawback is the generation of tin-based waste, which can complicate product isolation and purification due to the formation of emulsions and precipitates during the basic work-up.[5][8]

Overall Reaction Scheme

Caption: Overview of the two primary pathways for the reduction of the nitro-indazole.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is prized for its efficiency and atom economy. It is critical that all steps are performed with strict adherence to safety protocols due to the use of flammable hydrogen and a pyrophoric catalyst.[4][9]

Materials and Reagents

| Reagent/Material | Purpose |

| This compound | Starting Material |

| 10% Palladium on Carbon (Pd/C), 50% wet | Catalyst (5-10 mol%) |

| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Reaction Solvent |

| Hydrogen (H₂) Gas | Reducing Agent |

| Nitrogen (N₂) or Argon (Ar) Gas | Inerting Agent |

| Celite® 545 | Filtration Aid |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

Equipment

-

Parr-type hydrogenation apparatus or a heavy-walled, two or three-neck round-bottom flask.

-

Hydrogen balloon (if not using a Parr apparatus).

-

Magnetic stirrer and stir bar.

-

Vacuum/inert gas manifold.

-

Büchner funnel and filtration flask.

Mandatory Safety Precautions

-

Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air.[4] All operations must be conducted in a well-ventilated fume hood, away from any ignition sources.[10]

-

Pyrophoric Catalyst: Pd/C is pyrophoric, especially after use when it is finely divided and contains adsorbed hydrogen.[9] Never allow the used catalyst to dry in the air. Keep it wet with solvent or water at all times during and after filtration.[9][11]

-

Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen before introducing hydrogen to prevent an explosion.[4] Similarly, purge with an inert gas after the reaction to remove excess hydrogen before opening the system to air.[12]

Experimental Workflow: Catalytic Hydrogenation

Caption: Step-by-step workflow for the Pd/C catalyzed hydrogenation.

Step-by-Step Procedure

-

Vessel Preparation: To a suitable hydrogenation flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (approx. 15-20 mL per gram of substrate).

-

Inerting: Seal the flask and purge with nitrogen or argon for several minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (50% wet, 0.05-0.10 eq by weight of substrate).

-

Oxygen Removal: Securely attach the flask to the hydrogenation apparatus or manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[9]

-

Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas. If using a balloon, use a thick-walled balloon. If using a Parr apparatus, pressurize to the desired pressure (e.g., 40-50 psi).

-

Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial for good contact between the gas, liquid, and solid catalyst phases.

-

Monitoring: Monitor the reaction by hydrogen uptake or by periodically sampling the reaction mixture. To sample, purge the system with nitrogen, quickly remove an aliquot, and then repeat the purge cycles before reintroducing hydrogen.[9]

-

Completion and Purging: Once the reaction is complete (typically 2-6 hours, as determined by TLC/HPLC), carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 3 cycles).[12]

-

Filtration: Dilute the reaction mixture with additional solvent. Carefully filter the mixture through a pad of Celite® in a Büchner funnel. It is critical to keep the Celite® pad and the filtered catalyst cake wet with solvent throughout the filtration process to prevent ignition. [9] Wash the flask and the filter cake with several portions of the solvent to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 4-amino-1H-indazole-6-carboxylate, which can be purified further if necessary.

Protocol 2: Chemical Reduction with Stannous Chloride (SnCl₂)

This protocol is an excellent alternative when hydrogenation equipment is unavailable or if the substrate is incompatible with catalytic methods. The primary challenge lies in the work-up.

Materials and Reagents

| Reagent/Material | Purpose |

| This compound | Starting Material |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Reducing Agent (4-5 eq) |

| Ethanol (EtOH), 200 proof | Reaction Solvent |

| Ethyl Acetate (EtOAc) | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Neutralizing Base for Work-up |

| 5 M Sodium Hydroxide (NaOH) solution | Alternative Base for Work-up |

| Brine (Saturated NaCl solution) | Washing Agent |

| Celite® 545 | Filtration Aid |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

Equipment

-

Round-bottom flask with reflux condenser.

-

Magnetic stirrer, stir bar, and heating mantle.

-

Separatory funnel.

-

Büchner funnel and filtration flask.

-

Standard laboratory glassware.

Experimental Workflow: SnCl₂ Reduction

Caption: Step-by-step workflow for the SnCl₂ reduction and work-up.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (1.0 eq) in ethanol (20-25 mL per gram of substrate).

-

Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.[13]

-

Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain vigorous stirring. The reaction is typically complete within 1-3 hours.

-

Monitoring: Track the disappearance of the starting material using TLC or HPLC.

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Work-up - Neutralization: To the resulting residue, add ethyl acetate and cool the flask in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8-9. This step is often exothermic and involves gas evolution (CO₂).

-

Work-up - Filtration: A thick, white precipitate of tin salts will form. Filter this entire slurry through a generous pad of Celite®. Wash the reaction flask and the filter cake thoroughly with several portions of ethyl acetate to recover all the product.

-

Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[14]

-

Work-up - Washing and Drying: Combine all organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude amine can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Analytical Monitoring and Data Presentation

Progress for both reactions can be effectively monitored by Thin Layer Chromatography (TLC). The product, being an amine, is significantly more polar than the starting nitro compound and will thus have a lower Retention Factor (Rf).

Table 1: Representative TLC Monitoring Data

| Parameter | Starting Material (SM) | Product (P) |

| Analyte | This compound | Methyl 4-amino-1H-indazole-6-carboxylate |

| Typical Eluent | 50% Ethyl Acetate / Hexanes | 50% Ethyl Acetate / Hexanes |

| Expected Rf | ~0.6 | ~0.2 |

| Visualization | UV (254 nm) | UV (254 nm), may stain with ninhydrin or permanganate |

| Reaction End Point | Complete disappearance of the SM spot on the TLC plate. |

Troubleshooting Guide

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | (Protocol 1): Inactive/poisoned catalyst; insufficient H₂ pressure; poor stirring. (Protocol 2): Insufficient SnCl₂; reaction time too short. | (1): Use fresh catalyst; increase H₂ pressure; increase stirring speed. (2): Add an additional equivalent of SnCl₂ and continue heating. |

| Formation of Side Products | (Protocol 1): Over-reduction of the indazole ring or reduction of the ester. | Use milder conditions (e.g., lower H₂ pressure, shorter reaction time). Consider adding a catalyst poison like diphenylsulfide if other reducible groups are present.[15] |

| Difficult Work-up (Emulsion) | (Protocol 2): Incomplete precipitation or complex formation of tin salts at neutral pH. | Continue adding base (e.g., 5M NaOH) until the pH is >12. Tin hydroxides are amphoteric and will often redissolve as soluble stannates ([Sn(OH)₆]²⁻), breaking the emulsion.[8][16] Alternatively, dilute significantly with both solvent and water before filtration. |

| Low Product Yield | (Protocol 2): Product is trapped in the tin salt precipitate during filtration. | Be meticulous during filtration. Wash the filter cake with a large volume of ethyl acetate. Break up the filter cake with a spatula (carefully) and wash again to ensure complete extraction of the product. |

Conclusion

Both catalytic hydrogenation and stannous chloride reduction are highly effective methods for preparing Methyl 4-amino-1H-indazole-6-carboxylate. Catalytic hydrogenation offers a cleaner, more atom-economical process, but demands stringent safety protocols and specialized equipment.[3][17] The SnCl₂ method is more accessible and tolerant of certain functional groups but requires a more involved and potentially lower-yielding work-up procedure.[5][13] The selection of the optimal protocol should be based on a careful evaluation of the available resources, scale, and the specific chemical nature of the substrate, with safety being the paramount consideration in all operations.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. sarthaks.com [sarthaks.com]

- 7. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. weihaicm.com [weihaicm.com]

- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 12. njhjchem.com [njhjchem.com]

- 13. scispace.com [scispace.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Hydrogen [organic-chemistry.org]

- 16. reddit.com [reddit.com]

- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Methyl 4-nitro-1H-indazole-6-carboxylate as a Key Intermediate in Kinase Inhibitor Synthesis